[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)
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Overview
Description
[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane) is a chemical compound that features a unique structure with two trimethylstannane groups connected by a methylene bridge to a methylindiganediyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylindiganediyl)bis(methylene)]bis(trimethylstannane) typically involves the reaction of methylindiganediyl derivatives with trimethylstannane reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the methylindiganediyl derivative is reacted with trimethylstannane in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of [(Methylindiganediyl)bis(methylene)]bis(trimethylstannane) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane) has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism by which [(Methylindiganediyl)bis(methylene)]bis(trimethylstannane) exerts its effects involves interactions with molecular targets and pathways. The trimethylstannane groups can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Bis(indolyl)methanes: These compounds have a similar methylene bridge structure but feature indole groups instead of trimethylstannane groups.
N,N’-Methylenebisacrylamide: This compound also has a methylene bridge but is used primarily as a crosslinking agent in polymer chemistry.
Uniqueness
[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane) is unique due to the presence of trimethylstannane groups, which impart distinct chemical reactivity and potential biological activities. This sets it apart from other methylene-bridged compounds and makes it a valuable tool in various research and industrial applications .
Properties
CAS No. |
92089-74-2 |
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Molecular Formula |
C9H25InSn2 |
Molecular Weight |
485.53 g/mol |
IUPAC Name |
trimethyl-[[methyl(trimethylstannylmethyl)indiganyl]methyl]stannane |
InChI |
InChI=1S/7CH3.2CH2.In.2Sn/h7*1H3;2*1H2;;; |
InChI Key |
AFJVDONOAUICSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[In](C[Sn](C)(C)C)C[Sn](C)(C)C |
Origin of Product |
United States |
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